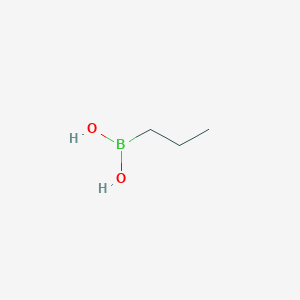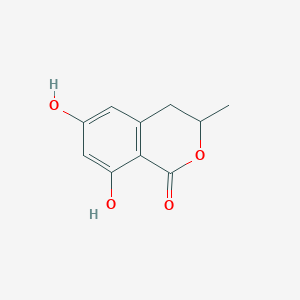
Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3-methyl-
Übersicht
Beschreibung
Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3-methyl-, is a naturally occurring compound that has been found to have various biological activities. It belongs to the coumarin family of compounds and has been the subject of numerous scientific studies due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Isolation and Bioactivity
- Isocoumarin Derivatives from Endophytic Fungi : Isocoumarin derivatives have been identified in various endophytic fungi. Studies reveal the isolation of new isocoumarin derivatives from fungi like Penicillium sp. and Aspergillus versicolor, exhibiting promising activities such as anti-tobacco mosaic virus (anti-TMV) and antifungal properties (Zhuang Han et al., 2009), (Y. Duan et al., 2018).
Antimicrobial Activity
- Antifungal Properties : Isocoumarins extracted from natural sources like Brickellia rosmarinifolia have displayed notable antifungal activities against specific pathogens (Y. Cao et al., 2010).
- Synthesis for Antibacterial Evaluation : Synthetic analogs of isocoumarin, like 6,8-dihydroxy-7-methyl-3-styryl-3,4-dihydroisocoumarin, have been developed and evaluated for antibacterial activity, showcasing their potential in combating bacterial infections (A. Saeed et al., 2013).
Biosynthesis Studies
- Biosynthesis Pathways in Fungi : Research on the biosynthesis of chlorine-containing metabolites in fungi like Periconia macrospinosa has incorporated dihydroisocoumarins, providing insights into the biosynthetic pathways of these compounds (G. Henderson et al., 1982).
Chemical Synthesis and Applications
- Synthesis of Novel Isocoumarins : Efforts have been made to synthesize new isocoumarin derivatives with potential biological applications, exploring their diverse chemical properties and applications (R. Rossi et al., 2003).
Cytotoxicity and Anticancer Activity
- Evaluation of Cytotoxicity : Certain isocoumarin derivatives have been evaluated for their cytotoxic effects, particularly against specific cancer cell lines, indicating their potential in cancer research (P. Nedialkov et al., 2007).
Eigenschaften
IUPAC Name |
6,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-5-2-6-3-7(11)4-8(12)9(6)10(13)14-5/h3-5,11-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLPMLVSBRRUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2)O)O)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3-methyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




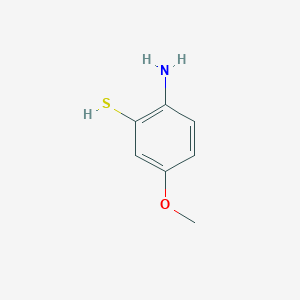
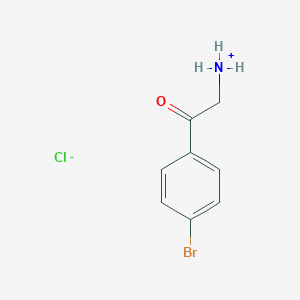
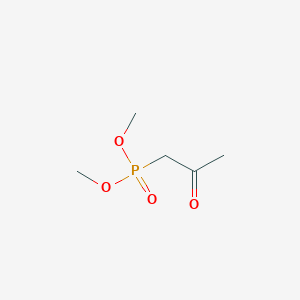
![N-[2-(Benzoylsulfanyl)propanoyl]glycine](/img/structure/B104375.png)
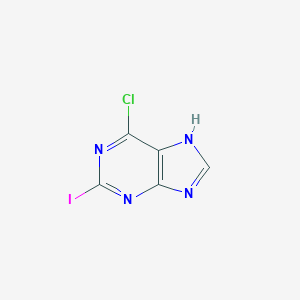
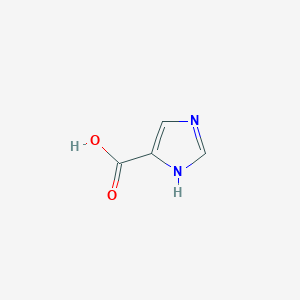

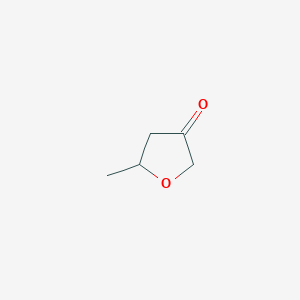
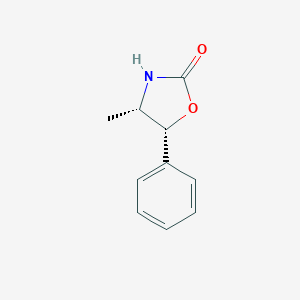

![2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one](/img/structure/B104394.png)
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-](/img/structure/B104395.png)
